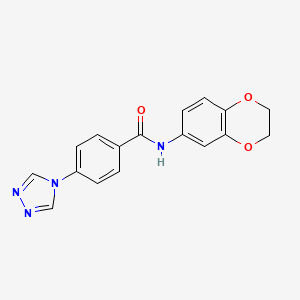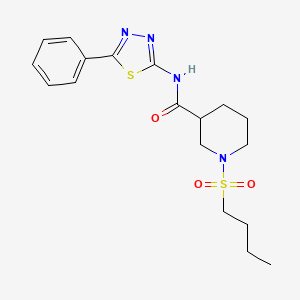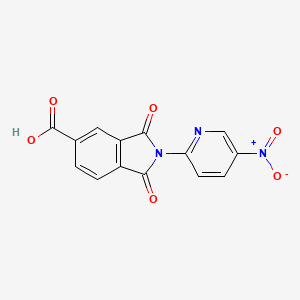
N-(4-chloro-2-fluorophenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2-(4-methylphenyl)acetamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of amides and is a derivative of acetanilide.
作用機序
The mechanism of action of CFM-2 is not fully understood. However, it is known to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. CFM-2 has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception (6).
Biochemical and Physiological Effects
CFM-2 has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to induce cell death in cancer cells. However, the exact biochemical and physiological effects of CFM-2 are not fully understood.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, CFM-2 has some limitations. It is not very soluble in water, which can make it difficult to administer in animal models. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on CFM-2. One area of interest is the development of more effective and efficient synthesis methods for CFM-2. Another area of interest is the investigation of the mechanism of action of CFM-2, particularly its interaction with TRPV1 channels. Additionally, further studies are needed to determine the potential therapeutic applications of CFM-2, particularly in the treatment of pain, inflammation, and cancer.
In conclusion, CFM-2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CFM-2 has shown promise as a potential treatment for pain, inflammation, and cancer, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of CFM-2 involves the reaction of 4-chloro-2-fluoroaniline and 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of CFM-2, which can be purified by recrystallization (1).
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Several studies have demonstrated the analgesic and anti-inflammatory properties of CFM-2 in animal models (2, 3). CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins (4). Additionally, CFM-2 has been investigated for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells (5).
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMQFKWXBRBSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide dihydrochloride](/img/structure/B5425798.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5425814.png)

![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5425827.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5425828.png)
![methyl 3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5425844.png)
![3-(2-methoxyethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5425848.png)
![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5425853.png)

![4-(5-methylpyridin-2-yl)-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5425863.png)
![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5425879.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5425890.png)